molecular formula C8H12IN3O B2920111 4-iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine CAS No. 1247570-23-5

4-iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B2920111
M. Wt: 293.108
InChI Key: GUKNFEOQRDXVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Iodo-1-(oxolan-3-yl)-1H-pyrazole” is a chemical compound with the CAS number 1344092-28-9 . It has a molecular weight of 264.06 and a molecular formula of C7H9IN2O .


Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom attached to a pyrazole ring, which is further connected to an oxolane ring .

Scientific Research Applications

Chemical Synthesis and Catalysis

One significant application of related compounds is in the field of chemical synthesis, where they serve as precursors or intermediates in the formation of complex molecules. For instance, iodine-catalyzed multicomponent reactions utilize similar structures for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles, showcasing the compound's versatility in generating products with varied substituents under reflux conditions in acetonitrile solvent. This methodology demonstrates a broad tolerance to different functional groups, yielding products in good to excellent yields (Pires et al., 2018). Additionally, the use of iodine in promoting sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions highlights the potential for creating complex heterocyclic structures with moderate to good yields, underpinning the role of such compounds in advancing synthetic methodologies (Wu et al., 2016).

Materials Science

In materials science, derivatives of pyrazol-5-amine can be used to modify polymers, enhancing their properties for specific applications. For example, the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, alters the hydrogels' swelling behavior and thermal stability. This modification not only improves the material's properties but also introduces new functionalities, making it suitable for medical and technological applications (Aly & El-Mohdy, 2015).

Biological Studies

Pyrazol-5-amine derivatives also find applications in biological studies, serving as scaffolds for developing new pharmaceutical agents. The design and synthesis of 3-aryl-4-alkylpyrazol-5-amines, for example, involve target fishing to identify potential action targets, demonstrating anti-proliferative activities against tumor cells. This approach underlines the role of such compounds in drug discovery, providing a basis for the development of new therapeutics with specific biological activities (Ma et al., 2020).

properties

IUPAC Name

4-iodo-2-(oxolan-3-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3O/c9-7-3-11-12(8(7)10)4-6-1-2-13-5-6/h3,6H,1-2,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKNFEOQRDXVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C(=C(C=N2)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine

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